molecular formula C9H9F4NO B13904689 N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline CAS No. 1233518-27-8

N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline

Cat. No.: B13904689
CAS No.: 1233518-27-8
M. Wt: 223.17 g/mol
InChI Key: YCDGXANGGAGYPV-UHFFFAOYSA-N
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Description

N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline is an organic fluorinated compound with the molecular formula C9H10F4NO It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a methyl group, and the hydrogen atoms in the ethoxy group are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with methylating agents. One common method is the methylation of 3-(1,1,2,2-tetrafluoroethoxy)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and a tetrafluoroethoxy group, which impart distinct chemical and physical properties.

Properties

CAS No.

1233518-27-8

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

N-methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline

InChI

InChI=1S/C9H9F4NO/c1-14-6-3-2-4-7(5-6)15-9(12,13)8(10)11/h2-5,8,14H,1H3

InChI Key

YCDGXANGGAGYPV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)OC(C(F)F)(F)F

Origin of Product

United States

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